CK-1δ Inhibitory Potency: Class-Level Benchmarking Against the Established N-(Benzothiazolyl)-2-phenyl-acetamide Series
CAS 921839-91-0 has not been individually profiled in published enzymatic assays; however, its core N-(benzothiazolyl)-2-phenyl-acetamide scaffold has been extensively characterized. In the foundational J. Med. Chem. 2014 study, the most potent analog (compound 20, bearing a 6-CF3-benzothiazole and a 3-chlorophenylacetamide moiety) inhibited CK-1δ with an IC50 of 23 nM [1]. The same series yielded compounds with IC50 values ranging from 0.083 µM (compound 17) to 0.85 µM (compound MR-3.15) and >60 µM for inactive analogs, demonstrating that potency is exquisitely sensitive to the substitution pattern on both the benzothiazole and the pendant aromatic ring [1]. The 5-chlorothiophene moiety in CAS 921839-91-0 replaces the chlorophenyl ring present in compound 20, introducing a sulfur heteroatom that modifies π-electron distribution and hydrogen-bonding potential, factors that the SAR identifies as key potency drivers [1][2].
| Evidence Dimension | CK-1δ enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not individually determined; scaffold class range: 0.023 µM to >60 µM |
| Comparator Or Baseline | Compound 20 (N-(6-CF3-benzothiazol-2-yl)-2-(3-chlorophenyl)acetamide): IC50 = 0.023 µM (23 nM). Compound 17: IC50 = 0.083 µM. MR-3.15: IC50 = 0.85 µM. LH846 (benzothiazole analog, distinct chemotype): IC50 = 0.29 µM (290 nM) for CK-1δ [3]. |
| Quantified Difference | Potency range within scaffold spans >2,600-fold; precise placement of CAS 921839-91-0 requires dedicated profiling. |
| Conditions | CK-1δ inhibition assay; recombinant human CK-1δ; ATP concentration 10 µM; J. Med. Chem. 2014 [1]. LH846 data: CK-1δ, CK-1ε, CK-1α selectivity panel [3]. |
Why This Matters
The extreme potency range within the scaffold means that a procurement decision cannot be based on scaffold identity alone; the specific substitution pattern—here the 5-chlorothiophene ring—is the critical variable determining whether the compound will be a nanomolar probe or an inactive control.
- [1] Salado, I. G.; Redondo, M.; Bello, M. L.; Perez, C.; Liachko, N. F.; Kraemer, B. C.; Miguel, L.; Lecourtois, M.; Gil, C.; Martinez, A.; et al. Protein Kinase CK-1 Inhibitors As New Potential Drugs for Amyotrophic Lateral Sclerosis. J. Med. Chem. 2014, 57 (6), 2755–2772. View Source
- [2] Morales-Garcia, J. A.; Salado, I. G.; Sanz-San Cristobal, M.; Gil, C.; Pérez-Castillo, A.; Martínez, A.; Pérez, D. I. Biological and Pharmacological Characterization of Benzothiazole-Based CK-1δ Inhibitors in Models of Parkinson's Disease. ACS Omega 2017, 2 (8), 5215–5220. View Source
- [3] Bertin Bioreagent. LH 846 – Biochemicals – CAT N°: 17686. Product Datasheet, 2024. View Source
